molecular formula C20H25ClN2O B2937280 N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride CAS No. 2418659-17-1

N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride

Cat. No.: B2937280
CAS No.: 2418659-17-1
M. Wt: 344.88
InChI Key: AAJFMTQMJPHIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an aminoethyl group with a tetrahydronaphthalene backbone, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the Aminoethyl Intermediate: This step involves the reaction of 4-(1-Aminoethyl)benzyl chloride with a suitable base to form the aminoethyl intermediate.

    Coupling with Tetrahydronaphthalene: The intermediate is then coupled with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine).

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research could focus on its efficacy and safety in treating specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in materials science or catalysis.

Mechanism of Action

The mechanism by which N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
  • N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrobromide

Uniqueness

Compared to similar compounds, N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride may exhibit unique properties due to the presence of the hydrochloride salt, which can influence its solubility, stability, and bioavailability. These factors can make it more suitable for certain applications, particularly in pharmaceutical formulations.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[4-(1-aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O.ClH/c1-14(21)16-8-6-15(7-9-16)13-22-20(23)19-11-10-17-4-2-3-5-18(17)12-19;/h6-12,14H,2-5,13,21H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJFMTQMJPHIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CNC(=O)C2=CC3=C(CCCC3)C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.